13-fluoro-5-(2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
13-fluoro-5-(2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O4/c22-13-5-6-18-23-16-7-8-24(11-15(16)20(27)25(18)10-13)19(26)14-9-12-3-1-2-4-17(12)29-21(14)28/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIZPAWSFOXPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and chromene derivatives. The synthetic route may involve:
Formation of the chromene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The chromene core is then coupled with dipyridopyrimidine derivatives using coupling agents like EDCI or DCC in the presence of a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene or pyrimidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The unique structural features make it a candidate for the development of novel organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hypothetically, comparisons would focus on structurally analogous tricyclic or fluorinated derivatives. Key parameters might include:
Table 1: Hypothetical Comparison of Structural and Functional Properties
Notes:
- lists 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole), a herbicide safener, but its structural and functional dissimilarity to the target compound precludes meaningful comparison .
Research Findings and Challenges
No peer-reviewed studies or experimental data on the target compound are cited in the provided evidence. Key gaps include:
- Synthetic routes: No methods for constructing its tricyclic core or introducing the fluorinated chromene-carbonyl group are documented.
- Biological activity : Absence of IC₅₀ values, toxicity profiles, or target specificity data.
Limitations of Available Evidence
catalogs agrochemicals with simpler heterocycles (e.g., oxazolidines, phenoxy derivatives) , while focuses on tea polyphenols . Neither addresses tricyclic fluorinated chromene derivatives.
Biological Activity
The compound 13-fluoro-5-(2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity evaluations, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. Although specific synthetic routes for this exact compound are not widely documented, similar derivatives have been synthesized using methodologies involving cyclization and functionalization of chromene derivatives.
Anticancer Activity
Research indicates that compounds structurally related to 13-fluoro-5-(2-oxochromene-3-carbonyl) exhibit significant anticancer properties. For instance, studies on coumarin derivatives have shown promising results against various cancer cell lines:
- HepG2 and HeLa Cell Lines: Compounds similar to those derived from coumarin structures have demonstrated IC50 values ranging from 0.39 to 4.85 μM against HepG2 cells and 0.75 μM against HeLa cells, indicating potent anticancer activity comparable to standard treatments like doxorubicin .
Antimicrobial Activity
While specific data on the antimicrobial efficacy of 13-fluoro-5-(2-oxochromene-3-carbonyl) is limited, related coumarin derivatives have been tested for their antibacterial properties:
- Gram-positive and Gram-negative Bacteria: Some derivatives showed moderate activity against Staphylococcus aureus and Bacillus subtilis, but limited effectiveness against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa with MIC values exceeding 128 µg/mL .
The biological activity of compounds like 13-fluoro-5-(2-oxochromene-3-carbonyl) can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition: Many coumarin derivatives inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction: Some studies suggest that these compounds may intercalate into DNA or disrupt topoisomerase activity, leading to apoptosis in cancer cells.
Case Studies
Several studies have focused on the biological evaluation of coumarin derivatives similar to 13-fluoro-5-(2-oxochromene-3-carbonyl) :
- Study on Coumarin Derivatives:
- Antimicrobial Evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
